molecular formula C11H12O5 B044617 2-Hydroxyethyl methyl terephthalate CAS No. 3645-00-9

2-Hydroxyethyl methyl terephthalate

Cat. No.: B044617
CAS No.: 3645-00-9
M. Wt: 224.21 g/mol
InChI Key: DJQMYWWZWUOCBQ-UHFFFAOYSA-N
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Description

2-Hydroxyethyl methyl terephthalate is an organic compound with the molecular formula C11H12O5. It is a derivative of terephthalic acid, where one of the carboxyl groups is esterified with methanol and the other with 2-hydroxyethanol. This compound is primarily used in the production of polyesters and other polymeric materials due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-Hydroxyethyl methyl terephthalate (also known as mono(2-hydroxyethyl) terephthalate, MHET) is the enzyme MHETase . MHETase is a hydrolase enzyme that catalyzes the hydrolysis of MHET . This enzyme plays a crucial role in the degradation of polyethylene terephthalate (PET), a common plastic material .

Mode of Action

MHETase interacts with MHET by catalyzing its hydrolysis . This interaction results in the breakdown of MHET into its constituent monomers . The enzyme PETase from the bacterium Ideonella sakaiensis can degrade PET at moderate temperatures and exhibits relatively higher activity than other PET-degrading enzymes .

Biochemical Pathways

The enzymatic degradation of PET involves the hydrolysis of ester bonds to generate its hydrolysis products: bis(2-hydroxyethyl) terephthalate (BHET), MHET, terephthalic acid (TPA), and ethylene glycol . The insoluble BHET is then further decomposed into MHET . These monomers can be utilized as a starting component to produce polymer materials with the same quality as the original polymer or other valuable products .

Pharmacokinetics

It is known that this compound is soluble in water and polar organic solvents .

Result of Action

The action of MHETase on MHET results in the breakdown of PET, a common plastic material . This enzymatic action provides an environmentally friendly solution for reducing the environmental accumulation of PET .

Action Environment

The action of MHETase on MHET is influenced by environmental factors such as temperature . For instance, the polymer chain of PET fluctuates at temperatures higher than the glass transition temperature (Tg) . Moreover, the degradation of PET had a relatively low activation energy of 66.5 kJ mol −1, which was accountable for catalytic methanolysis of PET at ambient conditions .

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl Methyl Terephthalate interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be degraded by the enzyme PETase, which is secreted by the bacterium Ideonella sakaiensis . PETase hydrolyzes polyethylene terephthalate (PET) into soluble building blocks, including this compound . The nature of these interactions involves the hydrolysis of ester bonds, which is a common biochemical reaction .

Cellular Effects

It is known that the degradation of PET by PETase, which produces this compound, can influence cell function This includes impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme PETase. PETase binds to this compound and catalyzes its hydrolysis . This process involves binding interactions with the enzyme, activation of the enzyme, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in a study of the methanolysis of PET, it was found that PET resins were completely decomposed into monomers, including this compound, within 24 hours This suggests that the compound has a certain degree of stability and does not degrade quickly

Metabolic Pathways

This compound is involved in the metabolic pathway of PET degradation. PETase, the enzyme that degrades PET, produces this compound as one of its products . This suggests that the compound interacts with PETase and potentially other enzymes or cofactors in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl methyl terephthalate can be synthesized through the alcoholysis of recycled polyester. The process involves subjecting the polyester to alcoholysis to obtain an aqueous solution of this compound. This solution is then heated, and activated carbon is added for adsorption. The mixture is filtered to remove the activated carbon, and the filtrate is cooled to 2-10°C for 1-5 hours. Finally, the solution is crystallized, filtered, and dried to obtain purified this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of recycled polyethylene terephthalate (PET) as a starting material. The PET is subjected to glycolysis using ethylene glycol, resulting in the formation of bis(2-hydroxyethyl) terephthalate (BHET). This intermediate is then further processed to produce this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl methyl terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Terephthalic acid and methanol or 2-hydroxyethanol.

    Transesterification: Various ester derivatives depending on the alcohol used.

    Polymerization: Polyesters and other polymeric materials.

Scientific Research Applications

2-Hydroxyethyl methyl terephthalate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl) terephthalate (BHET): A similar compound used in the production of polyesters.

    Mono(2-hydroxyethyl) terephthalate (MHET): Another related compound formed during the degradation of PET.

    Dimethyl terephthalate (DMT): A common precursor in the synthesis of polyesters.

Uniqueness

2-Hydroxyethyl methyl terephthalate is unique due to its specific esterification pattern, which allows it to be used in a variety of polymerization reactions. Its ability to form both linear and branched polymers makes it a versatile building block for high-performance materials .

Properties

IUPAC Name

4-O-(2-hydroxyethyl) 1-O-methyl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-10(13)8-2-4-9(5-3-8)11(14)16-7-6-12/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQMYWWZWUOCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063112
Record name 2-Hydroxyethyl methyl terephthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3645-00-9
Record name 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3645-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxyethyl methyl terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl methyl terephthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.798
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Record name 1,4-BENZENEDICARBOXYLIC ACID, 1-(2-HYDROXYETHYL) 4-METHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-hydroxyethyl methyl terephthalate in PET methanolysis?

A1: this compound is identified as a major by-product during the low-energy catalytic methanolysis of PET []. Its presence, along with monomethyl terephthalate, indicates an incomplete depolymerization process where the PET polymer chains are not fully broken down into the desired dimethyl terephthalate (DMT) monomer.

Q2: How does the formation of this compound impact the efficiency of DMT production?

A2: The formation of this compound directly affects the yield of the target product, DMT. The research highlights that by controlling the moisture level in the reaction system, the formation of this by-product can be minimized, leading to a higher yield of DMT []. This suggests that the presence of water can lead to side reactions that favor the formation of this compound instead of complete depolymerization to DMT.

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